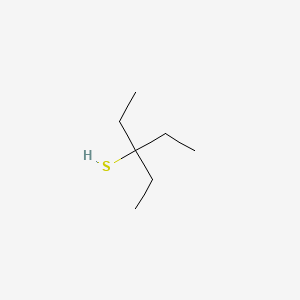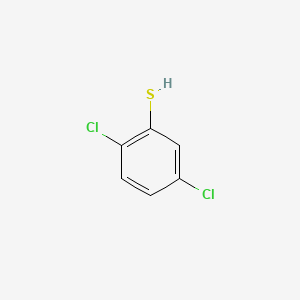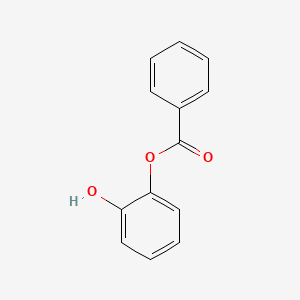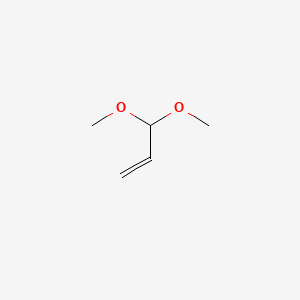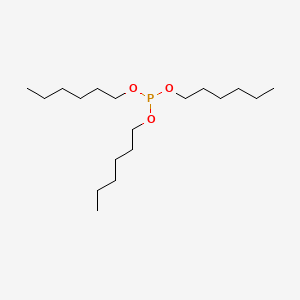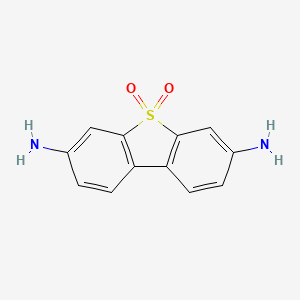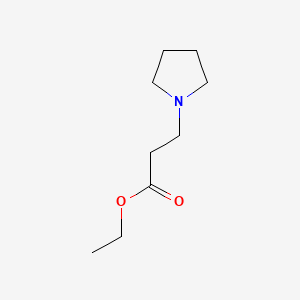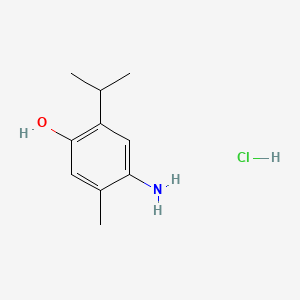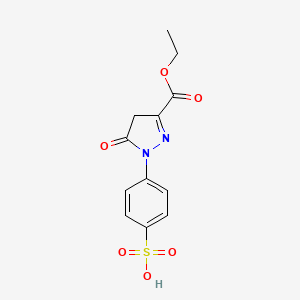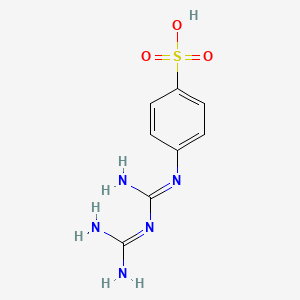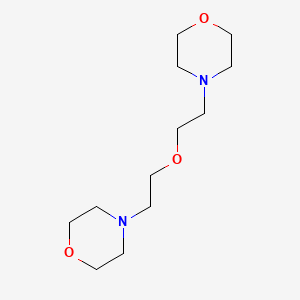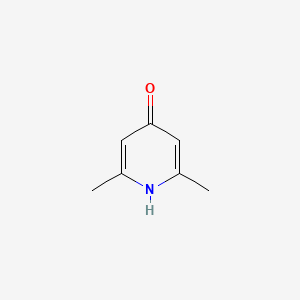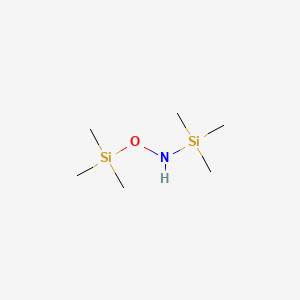
N,O-双(三甲基硅基)羟胺
描述
N,O-Bis(trimethylsilyl)hydroxylamine is a chemical compound with the molecular formula (CH₃)₃SiONHSi(CH₃)₃. It is widely used in organic synthesis due to its unique reactivity and stability. The compound is known for its role as a reagent in various chemical transformations, particularly in the synthesis of oximes and hydroxamic acids .
科学研究应用
N,O-Bis(trimethylsilyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of oximes, hydroxamic acids, and other nitrogen-containing compounds.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceuticals and drug intermediates.
Industry: The compound finds applications in the production of specialty chemicals and materials .
作用机制
Target of Action
N,O-Bis(trimethylsilyl)hydroxylamine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a bimolecular push-pull mechanism . This interaction results in the formation of N-methyl nitrones , which are reaction intermediates. These intermediates were initially hemiaminals, which decompose to nitrones .
Biochemical Pathways
The compound affects the biochemical pathways involving aldehydes and ketones. The formation of N-methyl nitrones from these compounds can influence various downstream effects, including the synthesis of other organic compounds .
Pharmacokinetics
Its physical properties such as boiling point (78-80 °c/100 mmhg) and density (083 g/mL at 25 °C) suggest that it may have significant volatility and low density , which could influence its bioavailability.
Result of Action
The interaction of N,O-Bis(trimethylsilyl)hydroxylamine with aldehydes and ketones results in the formation of N-methyl nitrones . This transformation can have various molecular and cellular effects, depending on the specific context and environment.
Action Environment
The action of N,O-Bis(trimethylsilyl)hydroxylamine can be influenced by environmental factors. For instance, it should be stored under inert gas and should avoid moist conditions as it decomposes . Also, it is a flammable liquid and vapor, and it causes severe skin burns and eye damage , suggesting that its handling and use require specific controlled environments.
准备方法
Synthetic Routes and Reaction Conditions: N,O-Bis(trimethylsilyl)hydroxylamine can be synthesized through the reaction of hydroxylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the production process .
化学反应分析
Types of Reactions: N,O-Bis(trimethylsilyl)hydroxylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with electrophiles to form N,O-bis(trimethylsilyl) derivatives.
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines
Common Reagents and Conditions:
Electrophilic Amination: Reagents such as alkyl halides and acyl chlorides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride are used
Major Products Formed:
Oximes: Formed through oxidation reactions.
Hydroxamic Acids: Formed through nucleophilic substitution reactions.
相似化合物的比较
O-Trimethylsilylhydroxylamine: Similar in structure but lacks the N-silyl group.
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine: Contains an additional methyl group on the nitrogen atom
Uniqueness: N,O-Bis(trimethylsilyl)hydroxylamine is unique due to its dual silyl groups, which enhance its stability and reactivity. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .
属性
IUPAC Name |
[dimethyl-(trimethylsilyloxyamino)silyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19NOSi2/c1-9(2,3)7-8-10(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEUMMRLGAMWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177276 | |
| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22737-37-7 | |
| Record name | N,O-Bis(trimethylsilyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trimethyl-N-((trimethylsilyl)oxy)silylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trimethyl-N-[(trimethylsilyl)oxy]silylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for N,O-Bis(trimethylsilyl)hydroxylamine?
A1: N,O-Bis(trimethylsilyl)hydroxylamine has the molecular formula C6H19NOSi2 and a molecular weight of 177.39 g/mol. Key spectroscopic data from 1H NMR (benzene-d6) includes: δ 0.16 (s, 9H, NSiMe3), 0.25 (s, 9H, OSiMe3), 4.6 (br s, 1H, NH). []
Q2: How does N,O-Bis(trimethylsilyl)hydroxylamine react as a nucleophile?
A2: N,O-Bis(trimethylsilyl)hydroxylamine can act as a nucleophile through its nitrogen atom. For example, it reacts with dihalogenboranes to form B-halogeno-borylhydroxylamines. [] It can also undergo 1,4-addition to alkylidene acetoacetates, leading to the formation of substituted isoxazolidines. []
Q3: What is interesting about the reaction of N,O-Bis(trimethylsilyl)hydroxylamine with potassium hydride?
A3: The reaction of N,O-Bis(trimethylsilyl)hydroxylamine with potassium hydride results in an unusual N-O bond cleavage. This is followed by a 1,2-silyl shift, leading to the formation of a complex potassium silanolate aggregate characterized by X-ray diffraction. []
Q4: Can N,O-Bis(trimethylsilyl)hydroxylamine be used to synthesize oxime derivatives?
A4: Yes, N,O-Bis(trimethylsilyl)hydroxylamine reacts with carbonyl compounds to form oxime derivatives. This reaction proceeds through an intermediate and has been explored as a synthetic route to oximes. [, ]
Q5: How does N,O-Bis(trimethylsilyl)hydroxylamine behave in reactions with higher order cyanocuprates?
A5: N,O-Bis(trimethylsilyl)hydroxylamine participates in an "electrophilic amination" process with higher order cyanocuprates. This reaction delivers the NHSiMe3 moiety to anionic ligands within the cuprate complex, even without external bases. The mechanism likely involves a mixed bis-metal cluster intermediate, followed by intramolecular C-N coupling. [, ] This method enables the synthesis of various 2-amino-substituted heterocycles. []
Q6: What happens when N,O-Bis(trimethylsilyl)hydroxylamine reacts with diketene?
A6: Contrary to previous assumptions, the reaction of N,O-Bis(trimethylsilyl)hydroxylamine with diketene generates a mixture of E and Z isomers of O,O'-bis(trimethylsilyl)acetoacetohydroximic acid. This finding, supported by 29Si and 15N NMR spectroscopy, corrects earlier beliefs that the product was N,O-bis(trimethylsilyl)acetoacetohydroxamic acid. []
Q7: Can N,O-Bis(trimethylsilyl)hydroxylamine be used to synthesize N-methyl nitrones?
A7: Yes, N,O-Bis(trimethylsilyl)hydroxylamine reacts with aldehydes or ketones to yield N-methyl nitrones. The reaction proceeds via a hemiaminal intermediate, which then decomposes to the nitrone product through a bimolecular push-pull mechanism. []
Q8: Are there any computational studies on N,O-Bis(trimethylsilyl)hydroxylamine derivatives?
A8: Yes, computational studies using ab initio and density functional theory calculations have investigated the irreversible rearrangement of O-(diorganofluorosilyl)-N,N-bis(trimethylsilyl)hydroxylamines to their N-silylated isomers. The calculations support a dyotropic rearrangement mechanism and highlight the role of anomeric stabilization in the product's stability. []
Q9: Has N,O-Bis(trimethylsilyl)hydroxylamine been used in the synthesis of unusual heterocycles?
A9: Indeed, the reaction of N,O-Bis(trimethylsilyl)hydroxylamine with 9-chloro-9-borafluorene yields an interesting result. The initially formed antiaromatic 9-(trimethylsilyloxyamino)-9-borafluorene undergoes a rearrangement to the formally aromatic 10-trimethylsilyloxy-9-aza-10-boraphenanthrene, demonstrating the compound's utility in constructing novel heterocyclic systems. []
Q10: How does N,O-Bis(trimethylsilyl)hydroxylamine react with tris[(triphenylphosphine)gold]oxonium salts?
A10: The reaction of N,O-Bis(trimethylsilyl)hydroxylamine with tris[(triphenylphosphine)gold]oxonium salts leads to the formation of triply N-aurated O-(trimethylsilyl)hydroxylammonium salts. The crystal structure of the triflate salt reveals a unique cation with a distorted ONAu3 tetrahedron, indicating significant gold clustering around the nitrogen atom. []
Q11: What are some applications of N,O-Bis(trimethylsilyl)hydroxylamine in the synthesis of organophosphorus compounds?
A11: N,O-Bis(trimethylsilyl)hydroxylamine is a valuable reagent for preparing N-(dialkylphosphinoyl)hydroxylamines. These compounds exhibit interesting rearrangement reactions, including alkyl group migrations in their O-p-nitrobenzenesulfonates. [, ]
Q12: How does the presence of a copper catalyst impact reactions involving N,O-Bis(trimethylsilyl)hydroxylamine?
A12: The introduction of a Cu(I) catalyst in reactions between phenylmagnesium bromide and N,O-Bis(trimethylsilyl)hydroxylamine in THF with an N-donor solvent can influence the chemoselectivity of the reaction, offering control over C–N and C–O bond formation. []
Q13: What are the safety considerations when handling N,O-Bis(trimethylsilyl)hydroxylamine?
A13: N,O-Bis(trimethylsilyl)hydroxylamine is a flammable and corrosive liquid. It is susceptible to hydrolysis by moisture in the air. Proper precautions include handling it under an inert atmosphere (like argon), storing it at low temperatures (0–4 °C), and using appropriate personal protective equipment to minimize inhalation and skin contact. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


